1-(2-Methylpropyl)piperidin-3-ol
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Description
1-(2-Methylpropyl)piperidin-3-ol , also known as 3-(1-Ethylpiperidin-2-yl)quinolin-2(1H)-one , is a chemical compound with the molecular formula C9H17NO . It belongs to the piperidine family, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidines play a crucial role in drug design and are present in various pharmaceutical classes and natural alkaloids.
Synthesis Analysis
The synthesis of piperidines has been widely studied. Various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination, have been explored for the construction of substituted piperidines . These methods aim to provide fast and cost-effective routes to access biologically active piperidine derivatives.
Molecular Structure Analysis
The molecular structure of 1-(2-Methylpropyl)piperidin-3-ol consists of a piperidine ring with an additional hydroxyl group at position 3. The compound’s empirical formula is C9H17NO , and its molecular weight is approximately 157.25 g/mol .
Chemical Reactions Analysis
The chemical reactivity of piperidines involves intra- and intermolecular reactions. These reactions lead to the formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For instance, hydrogenation, cyclization, and multicomponent reactions have been employed to synthesize diverse piperidine-based compounds.
Future Directions
properties
IUPAC Name |
1-(2-methylpropyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-10-5-3-4-9(11)7-10/h8-9,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNTUABQBSMZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)piperidin-3-ol |
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